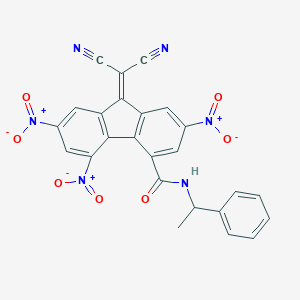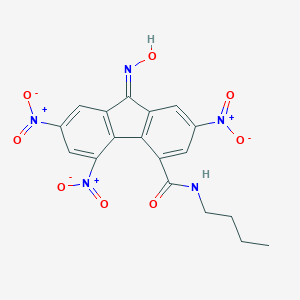
9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide: is a complex organic compound with the molecular formula C25H14N6O7 and a molecular weight of 510.41466 g/mol . This compound is characterized by its unique structure, which includes multiple nitro groups and a dicyanomethylidene moiety, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide typically involves multiple steps:
Formation of Dicyanomethylidene Moiety: This step involves the reaction of the nitrated fluorene with malononitrile under basic conditions to form the dicyanomethylidene group.
Amidation: The final step involves the reaction of the intermediate with 1-phenylethylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore. The presence of multiple nitro groups and the dicyanomethylidene moiety suggest potential biological activity, including antimicrobial and anticancer properties.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as organic semiconductors and explosives.
作用機序
The mechanism of action of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is not fully understood. it is believed to interact with biological molecules through its nitro groups and dicyanomethylidene moiety. These interactions may involve the formation of reactive intermediates that can modify proteins and nucleic acids, leading to biological effects.
類似化合物との比較
Similar Compounds
- 2,7-dinitro-9-oxo-N-(1-phenylethyl)fluorene-4-carboxamide
- 9-(dicyanomethylene)-2,5,7-trinitrofluorene
Uniqueness
Compared to similar compounds, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is unique due to the presence of the dicyanomethylidene moiety and the specific arrangement of nitro groups. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
特性
分子式 |
C25H14N6O7 |
|---|---|
分子量 |
510.4 g/mol |
IUPAC名 |
9-(dicyanomethylidene)-2,5,7-trinitro-N-(1-phenylethyl)fluorene-4-carboxamide |
InChI |
InChI=1S/C25H14N6O7/c1-13(14-5-3-2-4-6-14)28-25(32)20-9-16(29(33)34)7-18-22(15(11-26)12-27)19-8-17(30(35)36)10-21(31(37)38)24(19)23(18)20/h2-10,13H,1H3,(H,28,32) |
InChIキー |
JFYITWUMPGPNNC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C3C(=CC(=C2)[N+](=O)[O-])C(=C(C#N)C#N)C4=CC(=CC(=C43)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC3=C2C4=C(C3=C(C#N)C#N)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B344027.png)
![5-(2-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B344028.png)
![1-(9H-carbazol-9-yl)-3-{4-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-1-piperazinyl}-2-propanol](/img/structure/B344029.png)
![1-[(1,1,3,3-tetramethylbutyl)amino]-3-(1,3,6-tribromo-9H-carbazol-9-yl)-2-propanol](/img/structure/B344031.png)


![1-(2,5-Dimethoxy-4-methylphenyl)-2-[2-(2,5-dimethoxy-4-methylphenyl)-2-oxoethoxy]ethanone](/img/structure/B344036.png)



![4-chloro-N-[4-(2-{4-nitrophenyl}vinyl)phenyl]benzamide](/img/structure/B344046.png)


![1,1'-Bis[2-phenyl-1,2-dihydrophthalazin-1-ylidene]](/img/structure/B344051.png)
